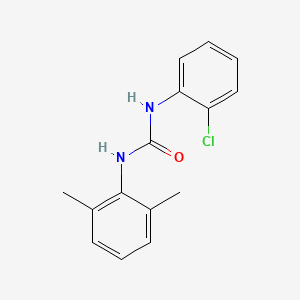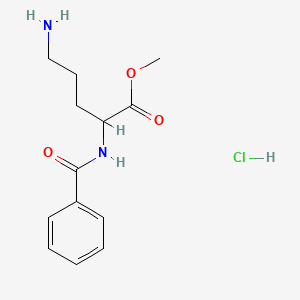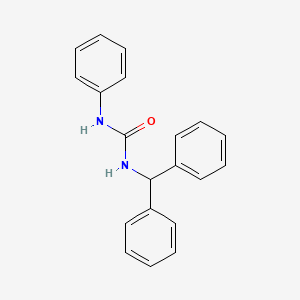
2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol is an organic compound with the molecular formula C13H20O It is a derivative of phenol, characterized by the presence of two methyl groups and a 1,1-dimethylpropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol typically involves the alkylation of 2,6-dimethylphenol with 1,1-dimethylpropyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The compound’s phenolic structure allows it to participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl): Similar structure but lacks the additional methyl groups.
2,6-Dimethylphenol: Lacks the 1,1-dimethylpropyl group.
4-tert-Amylphenol: Contains a different alkyl group.
Uniqueness
2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol is unique due to the presence of both methyl and 1,1-dimethylpropyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
91798-63-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-6-13(4,5)11-7-9(2)12(14)10(3)8-11/h7-8,14H,6H2,1-5H3 |
InChI Key |
AKIHZTRJDCMLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)








![1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)

![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11954583.png)
